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Compound of Interest

Compound Name: BI-113823

Cat. No.: B10829614

Introduction

BI-113823 is a potent and selective antagonist of the Bradykinin B1 receptor (B1R), a G-
protein coupled receptor (GPCR) implicated in a variety of pathological processes.[1][2][3] The
B1R is typically expressed at low levels in healthy tissues but is upregulated in response to
tissue injury and inflammation.[1][3] Its activation by endogenous kinins triggers a signaling
cascade that activates phospholipase C, leading to an increase in intracellular calcium
concentration and subsequent inflammatory responses.[1][3] These responses can include
inflammation, pain, edema, and cell proliferation.[1][3] BI-113823 serves as a valuable
chemical probe for investigating the role of B1R signaling in these processes. It is a highly
soluble, non-peptide small molecule with a favorable pharmacokinetic profile for in vivo studies.
[1][3] A structurally similar but significantly less potent compound, BI-5832, is available as a
negative control.[1][3]

Mechanism of Action

BI-113823 functions as a competitive antagonist at the Bradykinin B1 receptor. By binding to
the receptor, it blocks the binding of endogenous agonists, thereby inhibiting the downstream
signaling cascade. This leads to a reduction in inflammatory responses, pain-like behavior, and
other B1R-mediated pathological effects.[1][4]

Applications

BI-113823 is a versatile tool for studying B1R-mediated signaling in a variety of research areas:
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 Inflammation and Pain: Investigating the role of B1R in inflammatory pain models.[2][4] BI-
113823 has been shown to reduce mechanical hyperalgesia in preclinical models of
inflammatory pain.[2][4]

e Sepsis and Lung Injury: Elucidating the contribution of B1R signaling to the pathogenesis of
sepsis and acute lung injury.[5][6][7] Studies have demonstrated that BI-113823 can reduce
lung inflammation and improve survival in animal models of sepsis.[5][6]

o Cardiovascular Research: Exploring the involvement of B1R in cardiovascular remodeling
and heart failure.[3]

o Diabetic Complications: Studying the role of B1R in conditions such as diabetic macular
edema.[1][3]

Quantitative Data

The following tables summarize the key quantitative parameters of BI-113823.

Table 1: In Vitro Affinity and Potency
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Cell
Parameter Species Value Assay Type . .
Linel/Tissue
CHO-K1 cells
) Radioligand expressing
Ki Human 5.3 nM
Binding human
recombinant B1R
Radioligand -~
Rat 13.3 nM o Not specified
Binding
) Radioligand N
Rabbit 15.3 nM o Not specified
Binding
) Radioligand N
Pig > 10 uM o Not specified
Binding

HEK cells
Cellular Assay )
IC50 Human 6.97 nM expressing

(Calcium influx)
human B1R

Data sourced from opnMe.com by Boehringer Ingelheim.[1][3]

Table 2: Selectivity Profile
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. Binding
Target Species o o Notes
Affinity/inhibition
Bradykinin B2 ) Highly selective for
Human Ki> 10 uM
Receptor B1R over B2R.

o Off-target interaction
. - 55-70% inhibition @ _
Sigma2/R Not specified 10 UM observed at high
H concentrations.

o Off-target interaction
, o 55-70% inhibition @ _
Sigmal/HU Not specified 10 UM observed at high
H concentrations.

>1,000-fold selectivity
Panel of 69 other N o Demonstrates broad
Not specified (< 50% inhibition @ o
targets selectivity.
10 uM) for 67 targets

Data sourced from opnMe.com by Boehringer Ingelheim.[1][3]
Experimental Protocols
1. Radioligand Binding Assay for B1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of BI-113823 for the Bradykinin
B1 receptor.

Materials:

Membranes from CHO-K1 cells stably expressing the human recombinant B1R.[1]

[3H]Kallidin[des-Arg10, Leu9] (Radioligand).

Des-Arg9-(Leu8)-Bradykinin (for non-specific binding determination).[3]

BI-113823.

Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.4, 5 mM MgCI2, 0.1% BSA).
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e Glass fiber filters.

e Scintillation cocktalil.

o Scintillation counter.

Procedure:

Prepare serial dilutions of BI-113823 in assay buffer.

e In a 96-well plate, add the cell membranes, [3H]Kallidin[des-Arg10, Leu9] at a concentration
near its Kd, and either BI-113823, assay buffer (for total binding), or a saturating
concentration of Des-Arg9-(Leu8)-Bradykinin (10 uM, for non-specific binding).[1]

 Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach
equilibrium.

» Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
o Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity
using a scintillation counter.

» Calculate specific binding by subtracting non-specific binding from total binding.

» Plot the specific binding as a function of the logarithm of the BI-113823 concentration and fit
the data to a one-site competition model to determine the IC50.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

2. Intracellular Calcium Mobilization Assay
This protocol measures the ability of BI-113823 to antagonize B1R-mediated calcium signaling.

Materials:
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o HEK293 cells stably expressing the human B1R.[1]

e Cell culture medium (e.g., DMEM with 10% FBS).

o Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

o [Lys-des-Arg9]-Bradykinin (B1R agonist).[1]

« BI-113823.

o Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

o Fluorescence plate reader with an injection port.

Procedure:

» Seed the HEK-hB1R cells in a black, clear-bottom 96-well plate and culture overnight.

» Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

o Wash the cells with assay buffer to remove excess dye.

e Add varying concentrations of BI-113823 to the wells and incubate for a short period (e.qg.,
15-30 minutes).

o Measure the baseline fluorescence.

 Inject the B1R agonist, [Lys-des-Arg9]-Bradykinin (at a concentration of 10 nM), into the
wells and immediately begin recording the fluorescence intensity over time.[1]

e The change in fluorescence intensity reflects the change in intracellular calcium
concentration.

o Determine the inhibitory effect of BI-113823 by comparing the agonist-induced calcium
response in the presence and absence of the antagonist.
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» Plot the percentage of inhibition as a function of the BI-113823 concentration and fit the data
to a dose-response curve to calculate the IC50. No agonistic activity should be observed
with BI-113823 alone, even at high concentrations (e.g., 1 uM).[1]

V ] I I t |
Extracellular Space
Intracellular Space
Activates Cell Membrane
its o clivates Gq protein ctivates Phospholipase C PIP2

Click to download full resolution via product page

Caption: B1R signaling pathway and the inhibitory action of BI-113823.
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Caption: Experimental workflow for the radioligand binding assay.

Incubate components
to reach equilibrium

Preparation
B1R-expressing [BH]Kallidin BI-113823 dilutions Non-specific ligand
cell membranes
Incubation

ation

Sepal
A4

Rapid filtration
to separate bound
and free radioligand

Detection

R« Analysis

Scintillation counting
of bound radioactivity

Data analysis to
determine ICso and Ki

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

8/11

Tech Support


https://www.benchchem.com/product/b10829614?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cell Preparation

Seed B1R-expressing
HEK293 cells

!

Load cells with
calcium-sensitive dye

Add BI-113823

Measwernent

Measure baseline
fluorescence

!

Inject B1R agonist

'

Record fluorescence change

Ana

Calculate % inhibition
and determine ICso

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b10829614?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Pardon Our Interruption [opnme.com]
e 2. medchemexpress.com [medchemexpress.com]
¢ 3. Pardon Our Interruption [opnme.com]

e 4. The bradykinin B1 receptor antagonist BI1113823 reverses inflammatory hyperalgesia by
desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. Kinin B1 Receptor Inhibition With BI113823 Reduces Inflammatory Response, Mitigates
Organ Injury, and Improves Survival Among Rats With Severe Sepsis - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Application Notes and Protocols for Studying GPCR
Signaling with BI-113823]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b10829614+#bi-113823-for-studying-gpcr-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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